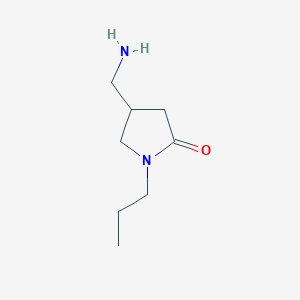

![molecular formula C24H17F2N3 B2969705 7,8-difluoro-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901020-82-4](/img/structure/B2969705.png)

7,8-difluoro-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Quinoline is an aromatic nitrogen-containing heterocyclic compound . It is a weak tertiary base, forming salts with acids and exhibiting reactions similar to benzene and pyridine . Quinoline and its derivatives form an important class of heterocyclic compounds for new drug development .

Synthesis Analysis

Quinoline ring has been generally synthesized by various conventional named reactions such as Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis . A variety of synthetic methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations have been considered .Molecular Structure Analysis

Two methyl substituents attached at C-1 and C-7 positions of boron-dipyrromethene (Bodipy) moiety in compounds were revealed to prevent the free rotation of the benzene moiety, resulting in a molecular configuration with an almost orthogonal dihedral angle between the Bodipy and benzene moieties .Chemical Reactions Analysis

Catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach has been reported . Paired with a Matteson–CH2–homologation, this protocol allows for formal anti-Markovnikov alkene hydromethylation .Physical And Chemical Properties Analysis

Quinoline is an aromatic nitrogen-containing heterocyclic compound with a molecular formula of C9H7N and a molecular weight of 129.16 . It forms salts with acids and exhibits reactions similar to benzene and pyridine .Wissenschaftliche Forschungsanwendungen

Asymmetric Synthesis via π-Stacking Interaction

The π-stacking interaction, a crucial noncovalent force in organic chemistry, plays a significant role in stabilizing structures and transition states. Researchers have explored the use of this interaction for asymmetric synthesis. Specifically, the compound’s π-stacking effect has been harnessed in auxiliary-induced asymmetric synthesis, kinetic resolution, and the synthesis of helicenes and heterohelicenes .

Fluorinated Building Block

As an organofluorine compound, this molecule contributes to the growing field of fluorine chemistry. Fluorinated compounds often exhibit altered reactivity and improved pharmacological properties. Researchers have used 7,8-difluoro-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline as a building block for designing novel fluorinated molecules with specific functions .

Antiherpetic Activity

Studies have explored the antiherpetic potential of derivatives containing this compound. By modifying its structure, researchers aim to develop effective antiviral agents against herpes simplex viruses. The compound’s unique fluorine substitution pattern contributes to its activity against viral infections .

Zukünftige Richtungen

The future directions in the field of quinoline derivatives involve the development of novel methods of synthesis, studying the reactivity of fluorinated quinolines and their plausible practical applications . This includes the search for synthetic antimalarial drugs, antineoplastic drugs, and drugs for the treatment of heart diseases .

Eigenschaften

IUPAC Name |

7,8-difluoro-1,3-bis(4-methylphenyl)pyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17F2N3/c1-14-3-7-16(8-4-14)23-19-13-27-22-12-21(26)20(25)11-18(22)24(19)29(28-23)17-9-5-15(2)6-10-17/h3-13H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQHGMACPUHMGCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC(=C(C=C43)F)F)C5=CC=C(C=C5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17F2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7,8-difluoro-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Ethyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]thiophene-2-sulfonamide](/img/structure/B2969624.png)

![N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2969626.png)

![4-[(3S)-piperidin-3-ylmethyl]morpholine](/img/structure/B2969630.png)

![Methyl[(1-methyl-3-nitro-1H-pyrazol-5-yl)methyl]amine hydrochloride](/img/structure/B2969636.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2969639.png)

![4,5-Dimethoxy-2-(2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)benzoic acid](/img/structure/B2969641.png)

![1-(benzo[d]oxazol-2-yl)-N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)pyrrolidine-2-carboxamide](/img/structure/B2969645.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2969646.png)